3-(1H-indol-3-ylmethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

PI3Kα inhibition Kinase inhibitor Natural product screening

3-(1H-Indol-3-ylmethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione, commonly designated brevianamide F or cyclo-(L-Trp-L-Pro), is a naturally occurring 2,5-diketopiperazine (DKP) alkaloid formed by formal cyclocondensation of L-tryptophan and L-proline. It serves as the simplest member and universal biosynthetic precursor of the prenylated tryptophan–proline DKP superfamily, which includes tryprostatin B, fumitremorgin C, spirotryprostatins, and brevianamides.

Molecular Formula C16H17N3O2
Molecular Weight 283.32 g/mol
Cat. No. B12458043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-indol-3-ylmethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Molecular FormulaC16H17N3O2
Molecular Weight283.32 g/mol
Structural Identifiers
SMILESC1CC2C(=O)NC(C(=O)N2C1)CC3=CNC4=CC=CC=C43
InChIInChI=1S/C16H17N3O2/c20-15-14-6-3-7-19(14)16(21)13(18-15)8-10-9-17-12-5-2-1-4-11(10)12/h1-2,4-5,9,13-14,17H,3,6-8H2,(H,18,20)
InChIKeyRYFZBPVMVYTEKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1H-Indol-3-ylmethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione (Brevianamide F) — Procurement-Grade Diketopiperazine Alkaloid for PI3Kα, Antimicrobial, and Antifouling Research


3-(1H-Indol-3-ylmethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione, commonly designated brevianamide F or cyclo-(L-Trp-L-Pro), is a naturally occurring 2,5-diketopiperazine (DKP) alkaloid formed by formal cyclocondensation of L-tryptophan and L-proline [1]. It serves as the simplest member and universal biosynthetic precursor of the prenylated tryptophan–proline DKP superfamily, which includes tryprostatin B, fumitremorgin C, spirotryprostatins, and brevianamides [2]. The compound is commercially available at >98 % purity from multiple vendors and is used as both a chemical biology probe and a starting material for semi-synthetic derivatisation.

Why Generic Substitution of 3-(1H-Indol-3-ylmethyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione Fails: Stereochemistry and Prenylation Status Determine Biological Outcome


Brevianamide F cannot be generically interchanged with other diketopiperazines or even its own stereoisomers because its biological activity is exquisitely sensitive to three structural variables: (i) the L,L-configuration of the Trp–Pro ring, which governs cis-amide bond geometry and receptor orientation [1]; (ii) the absence of indole C2-prenylation, which dictates whether the compound acts as a non-cytotoxic probe (IC₅₀ > 100 µM) or a potent G2/M cell-cycle inhibitor [2]; and (iii) the amino acid pair identity, which switches PI3Kα inhibitory potency by nearly an order of magnitude [3]. The quantitative evidence below demonstrates that even single-point changes—epimerisation of one stereocentre, attachment of a dimethylallyl group, or replacement of proline with leucine—produce functionally distinct molecules that cannot serve as drop-in replacements.

Procurement-Relevant Quantitative Differentiation of 3-(1H-Indol-3-ylmethyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione vs. Closest Analogs


PI3Kα Inhibitory Potency: 8-Fold Superiority Over Cyclo(L-Leu-L-Leu) in a Head-to-Head Assay

When all nine metabolites isolated from Colletotrichum gloeosporioides were tested in the same phosphoinositide 3-kinase α (PI3Kα) enzymatic assay, brevianamide F (compound 9) exhibited an IC₅₀ of 4.8 µM, whereas cyclo(L-leucyl-L-leucyl) (compound 8), the only other diketopiperazine in the set, showed an IC₅₀ of 38.1 µM [1]. The remaining seven non-DKP metabolites showed negligible activity (IC₅₀ > 20 µg /mL). This 7.9-fold potency difference, measured under identical experimental conditions, demonstrates that the tryptophan–proline DKP scaffold is a privileged pharmacophore for PI3Kα engagement relative to alternative DKP amino acid pairings.

PI3Kα inhibition Kinase inhibitor Natural product screening

Stereoisomer-Dependent Ca²⁺-Channel Modulation: Agonism vs. Blockade Determined Solely by Configuration

In whole-cell patch-clamp experiments on guinea-pig ventricular myocytes, the four stereoisomers of cyclo(Trp-Pro) were tested at 100 µM for their effect on L-type Ca²⁺-channel current [1]. Cyclo(L-Trp-L-Pro) (brevianamide F) exhibited agonism—i.e., it increased Ca²⁺-channel current—whereas cyclo(D-Trp-L-Pro) caused a blockade of the current. Cyclo(L-Trp-D-Pro) and cyclo(D-Trp-D-Pro) also showed agonism, but cyclo(D-Trp-L-Pro) was unique in producing antagonism that was independent of membrane potential. On the inward rectifier K⁺ channel, cyclo(L-Trp-L-Pro) produced antagonism, while cyclo(L-Trp-D-Pro) and cyclo(D-Trp-D-Pro) produced no significant effect (P > 0.05). No isomer affected coronary flow rate or QRS interval; however, cyclo(D-Trp-L-Pro) significantly reduced heart rate (P < 0.05), whereas cyclo(L-Trp-L-Pro) and cyclo(D-Trp-D-Pro) had no chronotropic effect at 200 µM. These opposing functional outcomes—Ca²⁺-channel opening vs. blockade, K⁺-channel antagonism vs. neutrality, bradycardia vs. no chronotropy—demonstrate that stereochemistry alone dictates the ion-channel phenotype.

Ion channel pharmacology Cardiovascular research Stereochemical structure–activity relationship

Gram-Selective Antibacterial Activity: Cyclo(L-Trp-L-Pro) Targets Gram-Positive Bacteria, Whereas Its Diastereomer Cyclo(L-Trp-D-Pro) Targets Gram-Negative Escherichia coli

In a systematic evaluation of all four cyclo(Trp-Pro) stereoisomers at 1 mg /mL, cyclo(L-Trp-L-Pro) (brevianamide F) proved to be an effective antimicrobial against Gram-positive bacteria, while its diastereomer cyclo(L-Trp-D-Pro) effectively inhibited the growth of the Gram-negative bacterium Escherichia coli [1]. Cyclo(D-Trp-L-Pro) was effective against Streptococcus, and cyclo(D-Trp-D-Pro) reduced viability of the yeast Candida albicans. This complementary, stereochemistry-driven Gram-selectivity pattern means that the L,L-isomer cannot be substituted with any other stereoisomer without losing Gram-positive coverage; conversely, a Gram-negative screening programme would require the L,D-isomer rather than brevianamide F.

Antimicrobial screening Antibiotic discovery Stereochemical pharmacology

Anti-BCG (Anti-Tuberculosis) Activity: Brevianamide F Achieves MIC of 12.5 µg /mL, Comparable to Co-Isolated Antibiotic Proximicin B in the Same Study

In a bioassay-guided isolation from marine-derived Verrucosispora sp. MS100047, brevianamide F (2) was tested alongside proximicin B (4), a known antibiotic, and the new salicylic derivative glycerol 1-hydroxy-2,5-dimethyl benzoate (1) [1]. Brevianamide F displayed good anti-BCG activity with an MIC of 12.5 µg /mL (44.1 µM), while proximicin B showed an MIC of 6.25 µg /mL against the same BCG strain. Against methicillin-resistant Staphylococcus aureus (MRSA), brevianamide F and compound 1 both showed MICs of 12.5 µg /mL, while proximicin B exhibited a superior MIC of 3.125 µg /mL. Against Mycobacterium tuberculosis, brevianamide F was not reported as active, whereas proximicin B showed an MIC of 25 µg /mL. This study was the first isolation of brevianamide F from an actinomycete and the first report of its anti-BCG activity, establishing a baseline MIC for future analog benchmarking.

Antitubercular screening Mycobacterium bovis BCG Marine natural product

Non-Cytotoxic Profile Distinguishes Brevianamide F from the Prenylated Derivative Tryprostatin B: >20-Fold Difference in Cellular IC₅₀

Brevianamide F lacks the indole C2-prenyl group that characterises tryprostatin B (TPS-B), its direct biosynthetic product formed by the prenyltransferase FtmPT1 [1]. This single structural modification produces a profound functional divergence: brevianamide F exhibits IC₅₀ values exceeding 100 000 nM against human K562 leukemia, cisplatin-sensitive A2780 ovarian, and cisplatin-resistant A2780 ovarian cell lines after 72 h in MTT assays, indicating negligible intrinsic cytotoxicity . In contrast, tryprostatin B completely inhibits mammalian cell-cycle progression at the G2/M transition with a minimum inhibitory concentration (MIC) of 4.4 µM (4 400 nM) in tsFT210 mouse cells [2], representing at least a 22.7-fold potency gain attributable to prenylation. This cytotoxicity gap is consistent across all 14 tryptophan-containing cyclic dipeptide–prenylated pairs studied by Wollinsky et al., who demonstrated that C2-prenylation universally and significantly increased cytotoxicity regardless of the second amino acid or tryptophan stereochemistry [1].

Cytotoxicity profiling Anticancer drug discovery Prenylation structure–activity relationship

Antifouling Efficacy with High Therapeutic Index: EC₅₀ of 6.35 µg /mL Against Larval Settlement with LC₅₀ >200 µg /mL in Paint Formulation

Brevianamide F, isolated from the deep-sea-derived fungus Aspergillus westerdijkiae DFFSCS013, inhibited the attachment of Bugula neritina larvae to PVC plates with an EC₅₀ of 6.35 µg /mL, while exhibiting an LC₅₀ exceeding 200 µg /mL in the same paint formulation [1]. This yields an LC₅₀/EC₅₀ safety ratio greater than 31.5, classifying brevianamide F as a low-toxicity antifouling agent. By comparison, the same study identified four other antifouling alkaloids from the same extract (circumdatin F, circumdatin L, notoamide C, and 5-chlorosclerotiamide), but quantitative EC₅₀/LC₅₀ data for these analogs were not reported in the primary source, making brevianamide F the best-characterised member of this antifouling alkaloid panel . The compound's combination of sub-10 µg /mL efficacy with >200 µg /mL acute toxicity distinguishes it from conventional organotin and copper-based antifouling agents, which typically exhibit narrower therapeutic windows.

Marine antifouling Non-toxic biocide Environmental safety ratio

Scientifically Validated Application Scenarios for 3-(1H-Indol-3-ylmethyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione (Brevianamide F)


PI3Kα-Targeted Chemical Probe for Oncology Target Validation

Based on the head-to-head PI3Kα inhibition data (IC₅₀ = 4.8 µM; 7.9-fold more potent than cyclo(L-Leu-L-Leu)) [1], brevianamide F is suitable as a starting-point chemical probe for PI3Kα target engagement studies where a non-cytotoxic scaffold is required. Its minimal cytotoxicity (IC₅₀ > 100 000 nM in K562 and A2780 cells) means that observed cellular effects at low-micromolar concentrations can be attributed to PI3Kα pathway modulation rather than non-specific toxicity, a critical advantage over prenylated analogs such as tryprostatin B, which induce G2/M arrest at 4.4 µM.

Stereochemical Structure–Activity Relationship (SSAR) Studies on Ion Channels

The established stereoisomer-dependent Ca²⁺-channel pharmacology (agonism for L,L-isomer at 100 µM vs. blockade for D,L-isomer) [2] makes brevianamide F an essential reference compound for any laboratory conducting SSAR studies on cyclic dipeptide ion-channel modulators. The full set of quantified electrophysiological parameters (Ca²⁺ current, K⁺ current, heart rate, coronary flow, QRS interval) provides a comprehensive baseline against which novel synthetic analogs can be benchmarked.

Gram-Positive Antibacterial Screening and Medicinal Chemistry Optimisation

Brevianamide F's Gram-positive-selective antibacterial activity at 1 mg /mL, as demonstrated in direct comparison with its three stereoisomers [3], positions it as a rational starting scaffold for antibiotic development targeting Gram-positive pathogens. The established anti-BCG activity (MIC = 12.5 µg /mL) [4] further supports its use in antitubercular lead optimisation programmes, where the commercially available scaffold can be systematically derivatised and compared against the 12.5 µg /mL baseline MIC.

Environmentally Acceptable Marine Antifouling Agent Development

With a quantified EC₅₀ of 6.35 µg /mL against B. neritina larval settlement and an LC₅₀ exceeding 200 µg /mL (safety ratio > 31.5) [5], brevianamide F is the most thoroughly characterised non-toxic antifouling alkaloid from deep-sea-derived fungi. This evidence supports its selection as a lead scaffold for developing low-environmental-impact antifouling coatings, particularly in applications where regulatory pressure is driving replacement of broad-spectrum organometallic biocides with target-selective natural product alternatives.

Quote Request

Request a Quote for 3-(1H-indol-3-ylmethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.